molecular formula C25H19NO6S B12212816 (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

Cat. No.: B12212816
M. Wt: 461.5 g/mol
InChI Key: SMBBMJXYOJZTOI-WYMPLXKRSA-N
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Description

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is a complex organic compound that features a combination of indole, benzofuran, and benzenesulfonate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate can be achieved through a multi-step process involving the following key steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyaryl ketones in the presence of an acid catalyst.

    Coupling of Indole and Benzofuran: The indole and benzofuran moieties can be coupled through a condensation reaction using appropriate reagents and conditions.

    Introduction of the Benzenesulfonate Group: The final step involves the sulfonation of the coupled product using benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and benzofuran moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in diagnostic assays and imaging.

Industry

    Material Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate: can be compared with other compounds containing indole, benzofuran, or benzenesulfonate moieties.

    Indole Derivatives: Compounds such as tryptophan, serotonin, and indomethacin.

    Benzofuran Derivatives: Compounds such as psoralen, amiodarone, and benzofuran itself.

    Benzenesulfonate Derivatives: Compounds such as benzenesulfonic acid, sulfanilamide, and tosylate esters.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique chemical and biological properties. This structural complexity can lead to diverse applications and interactions that are not observed in simpler compounds.

Properties

Molecular Formula

C25H19NO6S

Molecular Weight

461.5 g/mol

IUPAC Name

[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C25H19NO6S/c1-26-15-16(21-13-17(30-2)9-11-22(21)26)12-24-25(27)20-10-8-18(14-23(20)31-24)32-33(28,29)19-6-4-3-5-7-19/h3-15H,1-2H3/b24-12+

InChI Key

SMBBMJXYOJZTOI-WYMPLXKRSA-N

Isomeric SMILES

CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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